Differential P450-Mediated Formation Rates vs. 3-Hydroxycarbamazepine in Human Liver Microsomes
In human liver microsomes (HLMs), the formation rate of 3-hydroxycarbamazepine (3-OHCBZ) is more than 25 times greater than that of 2-hydroxycarbamazepine (2-OHCBZ) [1]. This significant kinetic difference is underpinned by distinct Michaelis-Menten parameters, with 3-OHCBZ formation exhibiting a substantially higher apparent Vmax and a lower apparent Km compared to 2-OHCBZ [1].
| Evidence Dimension | Enzymatic formation rate in HLMs |
|---|---|
| Target Compound Data | Vmax: ~5.71 pmol/mg protein/min; Km: ~1640 μM |
| Comparator Or Baseline | 3-Hydroxycarbamazepine (3-OHCBZ): Vmax: ~46.9 pmol/mg protein/min; Km: ~217 μM |
| Quantified Difference | Formation rate >25 times higher for 3-OHCBZ |
| Conditions | Human liver microsomes (HLMs) incubated with 30–300 μM carbamazepine. |
Why This Matters
This quantifies the minor pathway status of 2-OHCBZ, making its specific detection crucial for validating in vitro metabolic models and confirming the activity of minor P450 isoforms.
- [1] Pearce RE, Vakkalagadda GR, Leeder JS. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metab Dispos. 2002 Nov;30(11):1170-9. View Source
